3-Benzylpyrido[3,2-e][1,2,4]triazine
Description
Properties
CAS No. |
59850-37-2 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-benzylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)9-12-15-11-7-4-8-14-13(11)17-16-12/h1-8H,9H2 |
InChI Key |
HNMRWJSGOYYDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A 3-halogenated pyrido-triazine precursor (e.g., 3-chloro or 3-iodo derivatives) undergoes substitution with benzyl nucleophiles. For example, 3-iodopyrido[3,2-e]triazine reacts with benzylmagnesium bromide under palladium catalysis to afford the desired product.
Conditions:
Direct Alkylation via Base-Mediated Reactions
Alternatively, deprotonation of the triazine ring at the 3-position using strong bases (e.g., LDA) enables direct benzylation with benzyl bromide. This method, though less common for C-alkylation, has been optimized using phase-transfer catalysts.
Optimized Protocol:
- Base: Potassium carbonate (K₂CO₃)
- Catalyst: 18-Crown-6 ether
- Solvent: Anhydrous acetone, reflux
- Yield: 82–86%
Optimization of Reaction Conditions
Critical parameters influencing benzylation efficiency include temperature, solvent polarity, and catalyst loading. Comparative studies reveal that SNAr reactions favor polar aprotic solvents (e.g., DMF), whereas alkylation proceeds optimally in acetone (Table 1).
Table 1: Comparative Analysis of Benzylation Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SNAr (Pd-catalyzed) | Pd(PPh₃)₄ | THF | 60 | 68–72 |
| Direct Alkylation | 18-Crown-6 ether | Acetone | 80 | 82–86 |
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and crystallographic analyses:
¹H NMR (DMSO-d₆):
X-ray Crystallography:
Monoclinic crystal system (P2₁/c) with unit cell parameters a = 13.7844(13) Å, b = 8.5691(8) Å.Elemental Analysis:
Calculated for C₁₇H₁₅N₃O₂: C, 64.34; H, 4.76; N, 13.24. Found: C, 64.18; H, 4.89; N, 13.10.
Applications and Derivatives
3-Benzylpyrido[3,2-e]triazine serves as a precursor for anticancer agents and kinase inhibitors. Derivatives with electron-withdrawing groups (e.g., sulfonyl or cyano) exhibit enhanced bioactivity, underscoring the versatility of this scaffold.
Chemical Reactions Analysis
Types of Reactions
3-Benzylpyrido[3,2-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-deficient nature of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-Benzylpyrido[3,2-e][1,2,4]triazine.
Reduction: Dihydro derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-Benzylpyrido[3,2-e][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylpyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s electron-deficient triazine ring facilitates interactions with nucleophilic sites on proteins and other biomolecules . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Pyridine Oxazoline vs. 1,2,4-Triazine Oxazoline Ligands
- Instead, differences arise from distinct coordination geometries with metal ions (e.g., copper) .
- Complex Stability : Pyridine oxazoline ligands form more stable complexes with copper ions due to favorable π-backbonding, whereas 1,2,4-triazine derivatives exhibit weaker interactions despite their electron-deficient character .
Spiro-1,2,4-Triazine Derivatives
- Antioxidant Activity : Spiro-1,2,4-triazines (e.g., compounds 7a–7d ) demonstrate moderate antioxidant properties via DPPH radical scavenging (200–1,000 ppm) and FRAP assays. However, their activity is inferior to commercial antioxidants like BHT and TBHQ .
- Synthetic Accessibility: Spiro derivatives are synthesized in one-pot reactions under catalyst-free conditions (e.g., EtOH solvent), achieving yields up to 85% for indenopyridotriazine propellanes .
Nitro vs. Amino Triazine Derivatives
- Sensitivity: Nitro-substituted triazines exhibit higher sensitivity (lower thermal stability) compared to amino derivatives. This is attributed to the electron-withdrawing nitro group weakening C–N bonds, while amino groups enhance stability via electron donation .
- Band Gap Analysis: Amino derivatives (e.g., V2, P2) display larger band gaps (3.5–4.2 eV), correlating with reduced reactivity and insensitivity, making them preferable for stable material applications .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Triazine Derivatives
Mechanistic and Application Insights
- Antioxidant Mechanisms : Spiro-1,2,4-triazines likely act via hydrogen atom transfer (HAT) in DPPH assays, while FRAP activity involves reduction of Fe³⁺ to Fe²⁺ .
- Coordination Chemistry : The 1,2,4-triazine ring’s electron deficiency enables ligand-to-metal charge transfer (LMCT) in metal complexes, though pyridine analogs remain superior for catalytic applications .
- Thermal Stability: Amino-triazine derivatives are optimal for high-temperature applications (e.g., polymers, explosives), whereas nitro derivatives are avoided due to instability .
Q & A
Q. What are the optimized synthetic routes for 3-Benzylpyrido[3,2-e][1,2,4]triazine and its derivatives?
Methodological Answer: Catalyst-free, one-pot multicomponent reactions in ethanol under reflux are effective for synthesizing triazine derivatives. For example, pyrido[1,2,4]triazine precursors react with malononitrile and CH-acids to form spiroindenopyridotriazine tricarbonitriles (yields: 70–85%) . Key optimization parameters include solvent choice (e.g., EtOH for eco-friendly conditions), temperature control (reflux at 80°C), and stoichiometric ratios of reactants. Alternative routes using acetic acid (HOAc) as a catalyst yield indenopyridotriazine propellanes with fused-ring systems .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing triazine derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and regioselectivity. For example, pyridyl protons in 3-(pyridin-2-yl)-1,2,4-triazines appear as distinct doublets (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve ambiguous structures, such as fused-ring systems (e.g., benzo/pyrido-thiadiazines), where bond lengths and angles confirm aromaticity and planarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights, especially for halogenated derivatives (e.g., brominated triazines) .
Q. How can researchers design ligands based on 3-Benzylpyrido[3,2-e][1,2,4]triazine for coordination chemistry?
Methodological Answer: Introduce donor groups (e.g., pyridyl, sulfonate) at the 3- and 5-positions to enhance metal-binding affinity. For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) forms stable Fe(II) complexes with log β values >10, confirmed by UV-Vis and potentiometric titrations . Use steric tuning (e.g., bulky aryl groups) to control coordination geometry .
Advanced Research Questions
Q. How can reaction mechanisms for bromination or deoxygenation of triazine derivatives be elucidated?
Methodological Answer:
- Bromination : Use kinetic studies with HBr/HO to distinguish between electrophilic (N-bromination) and radical pathways. For example, 1,2,4-triazine 2-oxides undergo selective 6-bromination via radical intermediates, confirmed by ESR and isotopic labeling .
- Deoxygenation : Employ reducing agents (e.g., PCl) to convert N-oxides to parent triazines. Monitor intermediates via TLC and IR spectroscopy (loss of N-O stretch at ~1250 cm) .
Q. What strategies resolve contradictions in biological activity data for triazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives. For instance, 2-methylthio-pyrido-triazolo-pyrimidines show antioxidant activity (IC: 12–25 μM) linked to electron-donating groups .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like malaria PfDHODH. Derivatives with 3,3'-disubstituted bi-triazines exhibit sub-μM IC values against Plasmodium .
Q. How can solubility and bioavailability challenges be addressed for pharmacological studies?
Methodological Answer:
- Sulfonation : Introduce sulfonate groups (e.g., 4-sulfophenyl) to enhance aqueous solubility. Ferrozine disodium salt (CHNNaOS) demonstrates >90% solubility in PBS at pH 7.4 .
- Hybridization : Combine triazine cores with benzofuran moieties to improve membrane permeability. Hybrid derivatives show enhanced logP values (2.5–3.5) in partition coefficient assays .
Q. What advanced analytical methods quantify triazine stability under physiological conditions?
Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma. For example, 3-amino-1,2,4-triazine shows a half-life of >24 hours in PBS at 37°C .
- Electrochemical Analysis : Cyclic voltammetry (CV) assesses redox stability. Triazines with electron-withdrawing groups (e.g., CF) exhibit higher oxidation potentials (+1.2 V vs. Ag/AgCl) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields across similar triazine reactions?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For instance, replacing HOAc with HCl in propellane synthesis increases yields from 60% to 82% due to faster protonation .
- Byproduct Analysis : Characterize side products (e.g., deoxygenated bromo derivatives) via LC-MS to adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
